REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:11]=[C:10]2[C:6]([CH2:7][CH:8]([CH3:13])[C:9]2=[O:12])=[CH:5][CH:4]=1.[CH2:14](OC(OCC)OCC)[CH3:15]>C(O)C>[CH3:13][C:8]1[CH2:7][C:6]2[C:10]([C:9]=1[O:12][CH2:14][CH3:15])=[CH:11][C:3]([O:2][CH3:1])=[CH:4][CH:5]=2
|
Name
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|
Quantity
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1.76 g
|
Type
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reactant
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Smiles
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COC1=CC=C2CC(C(C2=C1)=O)C
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Name
|
|
Quantity
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6.5 mL
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Type
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solvent
|
Smiles
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C(C)O
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Name
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|
Quantity
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2.4 g
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Type
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reactant
|
Smiles
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C(C)OC(OCC)OCC
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Type
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CUSTOM
|
Details
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of 5.0% sodium hydroxide solution with crushed ice with stirring
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
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a drop of redistilled BF3C2H5OC2H5 for about 72 hours
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Duration
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72 h
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Type
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ADDITION
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Details
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The reaction mixture is diluted with ether
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Type
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ADDITION
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Details
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poured slowly into 8.1 ml
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Type
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CUSTOM
|
Details
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Two layers separate
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Type
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WASH
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Details
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the organic layer is washed with cold water
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Type
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DRY_WITH_MATERIAL
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Details
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dried over sodium sulfate
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Type
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FILTRATION
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Details
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This is then filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed
|
Type
|
DISTILLATION
|
Details
|
the residue distilled with 1 ml of benzene solution which
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1CC2=CC=C(C=C2C1OCC)OC
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |